Ethanol, 2-(1-phenylhydrazino)-
Description
Ethanol, 2-(1-phenylhydrazino)- (CAS: 131882-24-1) is an ethanol derivative featuring a phenylhydrazino group (-NH-NH-C₆H₅) attached to the second carbon of the ethanol backbone. This compound is synthesized through condensation reactions between phenylhydrazine and carbonyl-containing precursors, typically in ethanol or methanol with acidic catalysts like glacial acetic acid . For example, in one protocol, 1-naphthaldehyde reacts with phenylhydrazine in ethanol to yield hydrazone derivatives . However, its structural simplicity contrasts with more complex analogs, which are tailored for specialized roles (e.g., antitumor agents or enzyme inhibitors) .
Properties
CAS No. |
49540-59-2 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(N-aminoanilino)ethanol |
InChI |
InChI=1S/C8H12N2O/c9-10(6-7-11)8-4-2-1-3-5-8/h1-5,11H,6-7,9H2 |
InChI Key |
SMQDAZMCTVEORN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazone Derivatives
Hydrazones, such as (E)-N-(1H-benzo[d]imidazol-2-yl)-N-phenylformophydrazonamide, share the phenylhydrazine moiety but lack the ethanol backbone. These compounds are synthesized under similar conditions (ethanol, acetic acid) but form Schiff bases via ketone/aldehyde condensation. Key differences include:
- Reactivity : Hydrazones undergo cyclization or tautomerization more readily due to the imine (-C=N-) group .
- Applications : Hydrazones are widely used as ligands in metal complexes and as intermediates for heterocycles (e.g., pyrazoles, triazoles) .
Table 1: Comparison of Ethanol, 2-(1-phenylhydrazino)- and Hydrazones
Heterocyclic Derivatives
Compounds like 3-(1-phenylhydrazino)stigmast-5-ene (MW: 504.85 g/mol) incorporate the phenylhydrazino group into steroidal or aromatic frameworks. Unlike Ethanol, 2-(1-phenylhydrazino)-, these derivatives exhibit:
- Enhanced Lipophilicity : The stigmastane backbone increases molecular weight and hydrophobicity, favoring membrane permeability .
- Biological Relevance: Steroidal analogs are explored for antitumor and anti-inflammatory activities, whereas ethanol derivatives are less studied for direct pharmacological use .
Ethanol-Based Hydrazino Analogs
Examples like 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol (CAS: 131882-24-1) and 2-[1-(1,3-Benzothiazol-2-yl)hydrazino]ethanol (CAS: 34173-38-1) demonstrate how substituents on the hydrazino group alter properties:
- Electronic Effects : Benzimidazole or benzothiazole rings enhance π-π stacking and hydrogen-bonding capabilities, improving coordination with metals or enzymes .
- Solubility: The ethanol backbone retains moderate polarity, but bulky substituents reduce aqueous solubility compared to unsubstituted Ethanol, 2-(1-phenylhydrazino)- .
Table 2: Structural and Functional Comparison of Ethanol Derivatives
| Compound | Molecular Weight (g/mol) | Key Substituent | Notable Property |
|---|---|---|---|
| Ethanol, 2-(1-phenylhydrazino)- | ~166.2 | Phenyl | Moderate polarity |
| 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol | 238.28 | Benzimidazole | Enhanced metal coordination |
| 3-(1-Phenylhydrazino)stigmast-5-ene | 504.85 | Steroidal backbone | High lipophilicity |
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